molecular formula C24H22N4O3 B2784843 2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE CAS No. 1448126-36-0

2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE

Cat. No.: B2784843
CAS No.: 1448126-36-0
M. Wt: 414.465
InChI Key: CAUOVTLOSWUCHL-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research due to its hybrid molecular structure, which incorporates multiple pharmacophores known for their biological activity. The compound features a 1,3,4-oxadiazole ring linked to a pyridine moiety and an acetamide backbone. The 1,3,4-oxadiazole scaffold is a widely investigated heterocyclic ring in drug discovery and is recognized for its versatile biological properties . This particular heterocyclic system is noted for its thermal stability and its ability to interact with various enzymatic targets, making it a valuable template in the development of novel therapeutic agents . While the specific biological profile of this compound is a subject of ongoing investigation, derivatives containing the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of potential pharmacological activities in scientific literature, including antiviral and anticancer effects . Researchers are exploring such hybrid compounds for their ability to inhibit specific cancer biological targets, such as thymidylate synthase or through other antiproliferative mechanisms . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-2-30-20-11-9-17(10-12-20)14-22(29)26-21-8-4-3-6-18(21)15-23-27-24(28-31-23)19-7-5-13-25-16-19/h3-13,16H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUOVTLOSWUCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with pyridine-3-carboxylic acid to form the corresponding hydrazone. The hydrazone undergoes cyclization with acetic anhydride to form the oxadiazole ring. Finally, the acetamide group is introduced through a reaction with acetic anhydride and aniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route includes:

  • Formation of 4-Ethoxyphenylhydrazine : Reaction of 4-ethoxybenzaldehyde with hydrazine hydrate.
  • Hydrazone Formation : Reacting the hydrazine derivative with pyridine-3-carboxylic acid.
  • Cyclization : The hydrazone undergoes cyclization with acetic anhydride to form the oxadiazole ring.
  • Acetamide Introduction : Finally, the acetamide group is introduced through a reaction with acetic anhydride and aniline.

The molecular formula for this compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3} with a molecular weight of 414.5 g/mol.

Antiviral Properties

Research has indicated that compounds similar to 2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE exhibit antiviral properties. For instance, heterocyclic compounds containing oxadiazole rings have shown effectiveness against various viruses, including Herpes Simplex Virus (HSV) and others .

Anticancer Research

The compound's structure suggests potential anticancer activity due to the presence of the pyridinyl and oxadiazolyl groups, which are often associated with biological activity against cancer cells. Studies focusing on similar derivatives have reported cytotoxic effects against different cancer cell lines, indicating a promising avenue for further research in oncology .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy of heterocyclic compounds, derivatives containing oxadiazole structures demonstrated significant inhibition against viral replication in cell cultures. The presence of the pyridinyl moiety was crucial for enhancing antiviral activity, suggesting that 2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE could similarly exhibit potent antiviral properties against RNA viruses like COVID-19 and others .

Case Study 2: Anticancer Activity

A series of compounds based on oxadiazole derivatives were tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications at the phenyl and pyridinyl positions significantly affected their anticancer potency. The specific structural features of 2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE suggest it may possess similar or enhanced activities compared to tested analogs .

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name/Class Core Structure Key Substituents Biological Activity/Application Synthesis Method References
Target Compound 1,2,4-Oxadiazole 4-Ethoxyphenyl, pyridin-3-yl, acetamide Inferred CNS/antimicrobial potential Likely Cs₂CO₃/DMF, room temperature
Benzo[b][1,4]oxazine-Oxadiazole Hybrids 1,2,4-Oxadiazole + benzoxazine Substituted phenyl, 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazine Structural stability (no explicit bioactivity) Cs₂CO₃/DMF, room temperature
N-(4-Methoxyphenyl)Acetamide Derivatives Acetamide 4-Methoxyphenyl Bactericidal, fungicidal (e.g., against B. subtilis) Not specified
Patent Oxadiazole-Imidazolidinedione 1,2,4-Oxadiazole + imidazolidine Isobutylsulfonyl, trifluoromethyl, morpholinoethyl Formulation applications (patented) Proprietary

Key Observations:

Core Heterocycle Modifications: The target compound’s 1,2,4-oxadiazole core is shared with benzooxazine hybrids and the patent compound . However, replacing benzoxazine with pyridinyl (target) or imidazolidinedione (patent) alters electronic properties and target selectivity.

Substituent Effects: Ethoxy vs. Methoxy Phenyl: The ethoxy group in the target compound may increase lipophilicity compared to methoxy (), enhancing membrane permeability but possibly reducing aqueous solubility . Pyridinyl vs. Sulfonyl/Morpholino: The pyridinyl moiety (target) could favor CNS penetration, whereas sulfonyl and morpholino groups (patent compound) may improve solubility or pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods for benzooxazine-oxadiazole hybrids (e.g., cesium carbonate-mediated coupling in DMF) . In contrast, N-(4-methoxyphenyl)acetamides () require simpler amidation steps, highlighting a trade-off between complexity and bioactivity.

Bioactivity Trends :

  • While N-(4-methoxyphenyl)acetamides exhibit broad-spectrum antimicrobial activity , adding an oxadiazole ring (as in the target compound) could amplify efficacy by introducing additional hydrogen-bonding sites. Patent compounds with bulky substituents (e.g., trifluoromethyl) prioritize formulation stability over direct bioactivity .

Biological Activity

2-(4-Ethoxyphenyl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. Characterized by the presence of an ethoxyphenyl group, a pyridinyl moiety, and an oxadiazolyl structure, this compound exhibits diverse pharmacological properties. This article reviews its biological activity based on recent research findings and case studies.

Structural Characteristics

The molecular formula of 2-(4-ethoxyphenyl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is C23H22N4O3. Its structural features include:

Component Description
Ethoxy GroupEnhances lipophilicity and potential bioavailability
Pyridinyl GroupContributes to receptor binding and biological activity
Oxadiazolyl RingExhibits unique bioisosteric properties

Biological Activities

Research indicates that compounds with oxadiazole derivatives often demonstrate a range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including HeLa and CaCo-2 cells .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators. This is significant for therapeutic applications in chronic inflammatory diseases .
  • Antimicrobial Activity : The presence of the pyridinyl group suggests potential antimicrobial effects. Compounds featuring similar structures have shown efficacy against bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

The mechanism of action for 2-(4-ethoxyphenyl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways associated with cell proliferation and inflammation.
  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to 2-(4-ethoxyphenyl)-N-(2-{[3-(pyridin-3-yil)-1,2,4-oxadiazol-5-yil]methyl}phenyl)acetamide:

  • Study on Anticancer Properties :
    • A study evaluated a series of oxadiazole derivatives against human cancer cell lines and found that certain modifications increased cytotoxicity significantly .
    • The compound exhibited selective toxicity towards cancer cells compared to normal cells.
  • Anti-inflammatory Research :
    • Research indicated that oxadiazole compounds could reduce inflammation markers in vitro and in vivo models .
    • The mechanism involved the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-ethoxyphenyl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and oxadiazole ring cyclization. Key steps include:

  • Protection/deprotection strategies for functional groups (e.g., amine protection during coupling reactions) .
  • Use of coupling agents like EDC/HOBt for amide bond formation under inert atmospheres .
  • Cyclization of 1,2,4-oxadiazole using nitrile oxides and hydroxylamine derivatives, requiring strict temperature control (60–80°C) and anhydrous conditions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify aromatic protons (δ 6.5–8.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for OCH2_2), and amide carbonyls (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm1^{-1}) and oxadiazole C=N vibrations (~1540 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the purity of this compound prior to biological testing?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high purity .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, O percentages .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using multiple assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ethoxy vs. methoxy groups) to isolate bioactivity drivers .
  • Target-Specific Profiling : Use kinase/GPCR panels or proteomics to identify off-target interactions that may explain divergent results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., EGFR, COX-2) based on oxadiazole and pyridine motifs .
  • Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., solvation models, 100 ns trajectories) .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with observed activities .

Q. What experimental designs are recommended to study metabolic stability and toxicity?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • CYP450 Inhibition Screening : Identify potential drug-drug interactions using fluorogenic substrates .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for least-squares refinement, adjusting parameters like ADPs and hydrogen atom placement .
  • Twinned Data Handling : Apply Hooft/Y absorption corrections in cases of pseudo-merohedral twinning .
  • Validation Tools : Check using PLATON for missed symmetry or R1/R2 factor consistency .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Parameter Calculations : Use Hansen parameters to predict solvent compatibility based on compound polarity .
  • Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water) to enhance solubility .
  • Thermodynamic Profiling : Measure solubility vs. temperature to identify polymorphic forms affecting results .

Tables for Key Data

Parameter Typical Values/Techniques References
Synthetic Yield45–65% (final step)
HPLC Purity≥95% (254 nm)
Melting Point180–185°C
LogP (Predicted)2.8–3.2 (Schrödinger QikProp)
CYP3A4 Inhibition (IC50)>50 μM (low inhibition)

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